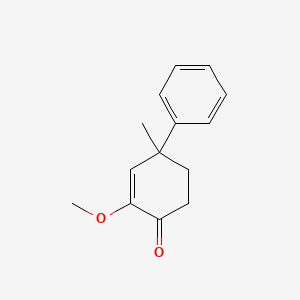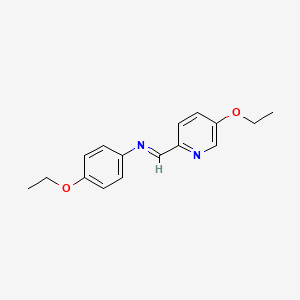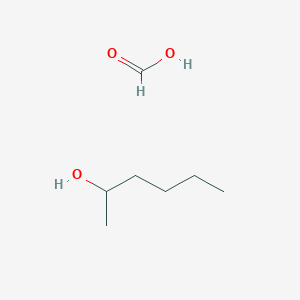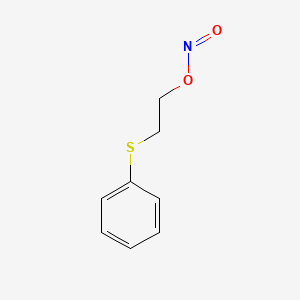
2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a phenyl group attached to a cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-4-phenyl-2-cyclohexen-1-one with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that utilize specific catalysts to enhance the reaction rate and yield. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the methoxy group.
Applications De Recherche Scientifique
2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, receptor binding, or other cellular processes, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler analog without the methoxy, methyl, and phenyl groups.
4-Isopropyl-2-cyclohexen-1-one: Similar structure with an isopropyl group instead of the methoxy group.
2-Methyl-2-cyclohexen-1-one: Contains a methyl group but lacks the methoxy and phenyl groups.
Uniqueness
2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential interactions with biological targets.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
113660-62-1 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-methoxy-4-methyl-4-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-14(11-6-4-3-5-7-11)9-8-12(15)13(10-14)16-2/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
JGZNQPFUEQYNKT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C(=C1)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)

![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)

![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)




![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)


![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)
